N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2OS/c1-13-7-8-16(11-14(13)2)20(25)23-10-9-19-15(3)24-21(26-19)17-5-4-6-18(22)12-17/h4-8,11-12H,9-10H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARHJZRGDMRGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the dimethylbenzamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide
- Structural differences :
- Chlorine replaces fluorine at the phenyl ring (4-chlorophenyl vs. 3-fluorophenyl).
- Sulfonamide group replaces benzamide.
- Impact :
2,5-Difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
- Structural differences :
- Phenyl group replaces 3-fluorophenyl on the thiazole.
- Difluoro substitution on the benzene ring.
- Impact: Loss of fluorine at the thiazole’s phenyl ring may reduce electronic effects critical for target engagement.
Modifications in the Linker and Benzamide Region
N-{2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Structural differences :
- Thiazole substitution at position 4 instead of 3.
- 3,4-Dimethoxyphenyl group introduces electron-donating methoxy groups.
- Impact :
N-[3-(3-methoxypropyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]-4-methylbenzamide
- Structural differences: Thiophene replaces phenyl on the thiazole. Methoxypropyl and imino groups modify the linker region.
- Impact: Thiophene’s aromaticity and smaller size may enhance π-π stacking interactions.
Antifungal and Antibacterial Activity
- Target compound: Limited direct data, but analogs like 1'-Allyl-1-(3,4-dimethylbenzoyl)-2-(4-methyl-1,3-thiazol-5-yl)-1,2,5,6,7,7a-hexahydrospiro[pyrrolizine-3,3'-indolin]-2'-one () show antifungal activity due to hydrogen bonding (C-H···O) and hydrophobic interactions .
- Comparison : Sulfonamide derivatives (e.g., compounds in ) exhibit broader antimicrobial spectra, likely due to enhanced solubility and sulfonamide’s classic mechanism of action (dihydropteroate synthase inhibition) .
Metabolic Stability
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using fragment-based methods.
Key Research Findings
- Synthetic Routes : The target compound’s synthesis likely parallels methods in , involving thiazole ring formation via Hantzsch thiazole synthesis followed by amide coupling .
- Crystal Packing : Analogous thiazole derivatives () exhibit C-H···O hydrogen bonding, suggesting similar crystalline stability for the target compound .
- SAR Insights : Fluorine at the thiazole’s phenyl ring optimizes target binding, while methyl groups on benzamide enhance lipophilicity without steric clashes .
Biological Activity
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a fluorophenyl group, and a dimethylbenzamide moiety. Its molecular formula is with a molecular weight of approximately 308.33 g/mol. The structural components are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H19FN2OS |
| Molecular Weight | 308.33 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring is known for its role in enzyme inhibition and receptor modulation. The fluorophenyl group enhances binding affinity to target proteins, potentially increasing the compound's efficacy against various biological pathways.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The thiazole moiety is particularly noted for its effectiveness in inhibiting microbial growth.
- Anticancer Properties : There is emerging evidence suggesting that this compound may have cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis through the disruption of cellular processes or inhibition of key enzymes involved in tumor progression.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation in cancer cells.
Case Studies
- In Vitro Studies : A study involving the evaluation of similar thiazole derivatives showed significant inhibition of cell proliferation in various cancer cell lines (e.g., MCF-7 and HeLa). The IC50 values were reported in the low micromolar range, indicating potent activity .
- In Vivo Studies : Animal models treated with compounds structurally similar to this compound demonstrated reduced tumor growth rates compared to control groups. These findings suggest potential therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzamide?
- Methodological Answer : The synthesis of thiazole-containing compounds often involves condensation reactions. For example, thiazole rings can be formed by reacting 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in dioxane under basic conditions (triethylamine) at 20–25°C, followed by recrystallization from ethanol-DMF mixtures . For the target compound, modifications to this protocol may include substituting the aryl group with 3-fluorophenyl and optimizing reaction times to improve yield.
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodological Answer : X-ray crystallography is a gold standard for structural confirmation. Similar compounds with fluorophenyl and thiazole moieties have been analyzed using this technique to resolve bond angles, torsion angles, and intermolecular interactions (e.g., C–H···π stacking in fluorophenyl derivatives) . Complementary methods include NMR (¹H/¹³C, COSY, HSQC) to verify substituent positions and mass spectrometry for molecular weight validation.
Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?
- Methodological Answer : Polar aprotic solvents like dioxane or DMF are preferred for thiazole ring formation due to their ability to stabilize intermediates via hydrogen bonding . Temperature control (20–25°C) minimizes side reactions, while triethylamine acts as both a base and a proton scavenger.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorophenyl-thiazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from variations in assay conditions or cellular models. A systematic approach includes:
- Dose-response profiling : Test the compound across multiple concentrations (e.g., 0.1–100 µM) in standardized cell lines (e.g., HEK293, HepG2).
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm suspected targets (e.g., enzymes like acps-pptase, which are implicated in bacterial proliferation ).
- Structural analogs : Compare activity with derivatives lacking the 3-fluorophenyl or thiazole groups to isolate pharmacophore contributions .
Q. What computational strategies can predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity (LogP) : Tools like MarvinSketch or SwissADME calculate LogP based on substituent contributions (e.g., trifluoromethyl groups increase lipophilicity ).
- Metabolic stability : CYP450 inhibition can be modeled using docking simulations (AutoDock Vina) against crystal structures of CYP3A4 or CYP2D6.
- Blood-brain barrier permeability : Molinspiration or admetSAR predict penetration based on molecular weight (<500 Da) and polar surface area (<90 Ų).
Q. How can researchers design experiments to study the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme kinetics : Perform Michaelis-Menten assays with purified enzymes (e.g., bacterial acps-pptase ) to measure IC₅₀ values.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Molecular dynamics (MD) simulations : Use GROMACS or AMBER to simulate ligand-enzyme interactions over 100+ ns, focusing on key residues (e.g., catalytic serine or histidine).
Data Contradiction Analysis
Q. Why might similar fluorophenyl-thiazole derivatives exhibit divergent antimicrobial activity in published studies?
- Methodological Answer : Variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) and efflux pump expression can explain discrepancies. For example, compounds with trifluoromethyl groups may bypass efflux in E. coli but not S. aureus due to differences in membrane permeability . Researchers should:
- Standardize testing against ATCC reference strains.
- Include controls for efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
